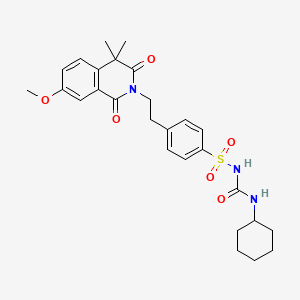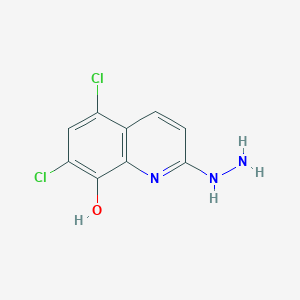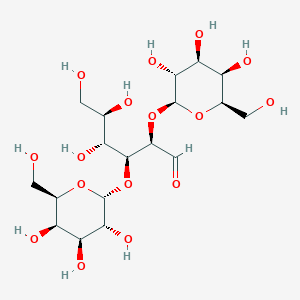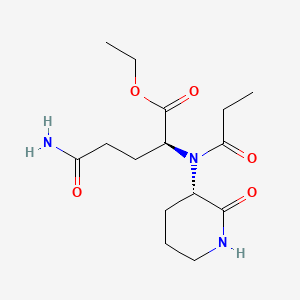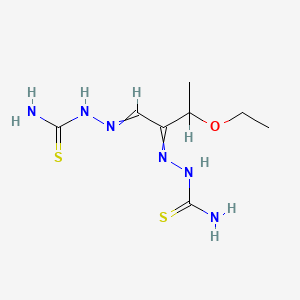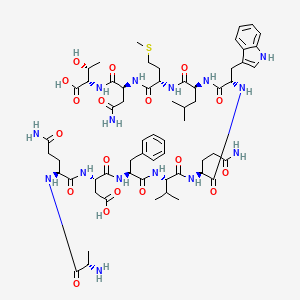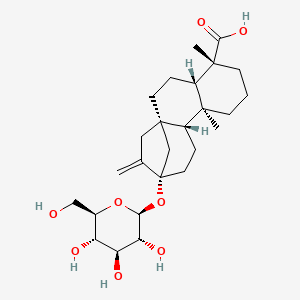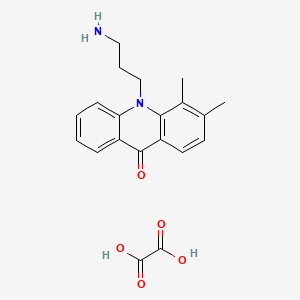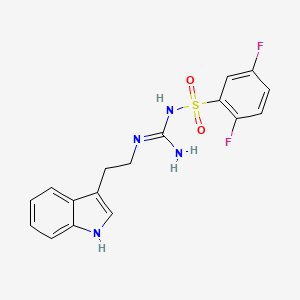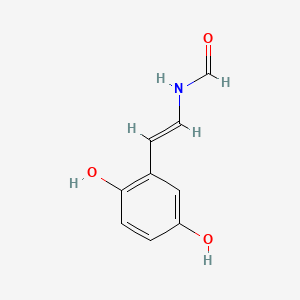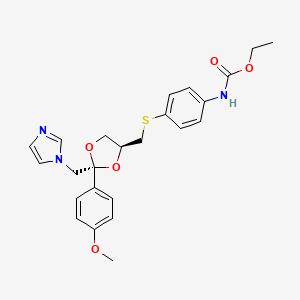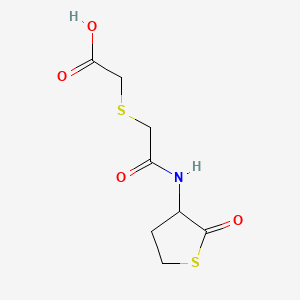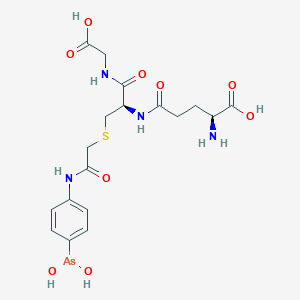
GLUTATHIONE ARSENOXIDE
Vue d'ensemble
Description
Glutathione arsenoxide is a compound that plays a significant role in the detoxification processes within living organisms. It is formed through the conjugation of arsenic with glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is crucial in mitigating the toxic effects of arsenic by facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutathione arsenoxide typically involves the reaction of arsenic compounds with glutathione. One common method is the conjugation of arsenic trioxide with reduced glutathione under physiological conditions. This reaction can be catalyzed by enzymes such as glutathione S-transferases, which facilitate the formation of the arsenic-glutathione conjugate.
Industrial Production Methods
Industrial production of this compound may involve the use of bioreactors where microorganisms capable of producing glutathione are cultured in the presence of arsenic compounds. The process is optimized to maximize the yield of the desired conjugate, which is then purified using techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Glutathione arsenoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: It can be reduced back to arsenic trioxide and free glutathione.
Substitution: The arsenic atom in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild conditions, often at physiological pH and temperature.
Major Products
The major products formed from these reactions include arsenate derivatives, free glutathione, and substituted arsenic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Glutathione arsenoxide has several scientific research applications:
Chemistry: It is used to study the detoxification mechanisms of arsenic and the role of glutathione in these processes.
Biology: Researchers use this compound to investigate the cellular responses to arsenic exposure and the protective role of glutathione.
Medicine: It is explored for its potential in developing therapeutic strategies to mitigate arsenic toxicity in humans.
Industry: The compound is used in environmental monitoring and remediation efforts to assess and manage arsenic contamination.
Mécanisme D'action
The mechanism by which glutathione arsenoxide exerts its effects involves the conjugation of arsenic with glutathione, which enhances the solubility and excretion of arsenic. This process is mediated by enzymes such as glutathione S-transferases. The conjugate is then transported out of cells by specific transporters, reducing the intracellular concentration of arsenic and mitigating its toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione disulfide: Another glutathione-related compound involved in redox reactions.
Glutathione peroxidase: An enzyme that uses glutathione to reduce peroxides.
Glutathione S-transferase: An enzyme that catalyzes the conjugation of glutathione with various electrophiles.
Uniqueness
Glutathione arsenoxide is unique in its specific role in arsenic detoxification. Unlike other glutathione-related compounds, it directly conjugates with arsenic, facilitating its excretion and reducing its toxicity. This specific interaction with arsenic sets it apart from other compounds in the glutathione family.
Propriétés
Numéro CAS |
1271726-51-2 |
|---|---|
Formule moléculaire |
C18H25AsN4O9S |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25AsN4O9S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-33-9-15(25)22-11-3-1-10(2-4-11)19(31)32/h1-4,12-13,31-32H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)/t12-,13-/m0/s1 |
Clé InChI |
ADJQAKCDADMLPP-STQMWFEESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[As](O)O |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XXG |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide GSAO cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


